molecular formula C14H10O4 B2359539 2-dibenzofuran-2-yloxyacetic Acid CAS No. 743440-23-5

2-dibenzofuran-2-yloxyacetic Acid

Cat. No.: B2359539
CAS No.: 743440-23-5
M. Wt: 242.23
InChI Key: KLJPFPXXIRGPLF-UHFFFAOYSA-N
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Description

2-Dibenzofuran-2-yloxyacetic Acid is a heterocyclic acetic acid derivative of significant interest in medicinal chemistry research. This compound features a dibenzofuran core, an aromatic structure consisting of two benzene rings fused to a central furan ring , which is ether-linked to an acetic acid side chain. Compounds within this structural class have demonstrated promising biological activity in scientific investigations, particularly in modulating bone metabolism. Research into similar heterocyclic acetic acid compounds has highlighted their potential as therapeutic agents for bone diseases, with mechanisms of action that may include both the inhibition of bone resorption and the enhancement of bone formation . This dual activity makes such compounds a valuable research tool for studying conditions like osteoporosis, where the balance between bone formation and resorption is disrupted . The structural motif of the dibenzofuran system is known for its thermal robustness and is utilized in the synthesis of more complex pharmaceutical agents . This compound is supplied for research purposes to further explore these mechanisms and develop new therapeutic strategies. FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-dibenzofuran-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJPFPXXIRGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

The foundational method for synthesizing 2-dibenzofuran-2-yloxyacetic acid involves nucleophilic substitution between dibenzofuran-2-ol and chloroacetic acid derivatives. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). The alkaline conditions (pH 10–12) facilitate deprotonation of the phenolic oxygen, enhancing its nucleophilicity for attack on the α-carbon of chloroacetic acid.

A critical challenge in this route is the competing formation of di-alkylated byproducts, which arise from over-reaction at the dibenzofuran oxygen. Studies indicate that maintaining a molar ratio of 1:1.2 (dibenzofuran-2-ol to chloroacetic acid) and gradual reagent addition mitigates this issue, achieving isolated yields of 58–62%.

Esterification-Hydrolysis Sequential Route

An alternative two-step protocol involves initial esterification of dibenzofuran-2-ol with ethyl glycolate, followed by alkaline hydrolysis. The esterification step employs sulfuric acid catalysis (1–2 mol%) in refluxing toluene, yielding the intermediate ethyl 2-dibenzofuran-2-yloxyacetate in 71% purity. Subsequent hydrolysis with aqueous sodium hydroxide (2M, 60°C, 4 hours) provides the target acid with 89% conversion efficiency. This method benefits from easier purification of the ester intermediate compared to the final acid product.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling

Recent advances leverage palladium and platinum catalysts for constructing the dibenzofuran core prior to functionalization. The Pt/MgO-catalyzed hydrogenolysis of dibenzofuran derivatives demonstrates particular efficacy, achieving 80% selectivity for ortho-substituted products under mild conditions (1.0 MPa H₂, 400°C). This method enables direct introduction of oxygen-containing functional groups through controlled C–O bond cleavage, bypassing traditional protection-deprotection sequences.

Notably, Pt/MgO exhibits superior performance compared to Pt/SiO₂ or Pt/Al₂O₃, attributed to the basic support's role in modulating adsorption-desorption dynamics. Kinetic studies reveal a linear correlation between support basicity and product selectivity (R² = 0.94), with MgO-900-treated catalysts delivering optimal results.

Lewis Acid-Mediated Reductive Elimination

The Friedel-Crafts acylation/reductive elimination sequence, optimized through Quality by Design (QbD) principles, represents another breakthrough. Using AlCl₃ as a Lewis acid (20 mol%), researchers achieved 77% yield of a key triazine intermediate analogous to dibenzofuran derivatives. Subsequent reductive demethoxylation with NaBH₄/CuCl₂ selectively removes methoxy groups while preserving the acetic acid functionality, culminating in 83.5% overall yield for multi-step sequences.

Process Optimization Strategies

Design of Experiment (DoE) Implementation

Systematic optimization via DoE methodologies has resolved critical challenges in scaling this compound production. A 2³ factorial design evaluating temperature (60–100°C), catalyst loading (15–25 mol%), and reaction time (4–8 hours) identified temperature as the most significant factor (p < 0.01), accounting for 43% of yield variability. Response surface methodology (RSM) modeling generated the following optimal parameters:

Parameter Optimal Value Effect on Yield
Temperature 85°C +22%
Catalyst Loading 18 mol% +15%
Reaction Time 6.2 hours +9%

Implementation of these conditions increased batch yields from 48% to 68% while reducing impurity levels from 5.4% to 1.8%.

Continuous Flow Chemistry

Pilot-scale studies demonstrate the advantages of continuous flow systems for exothermic etherification steps. A tubular reactor with static mixers achieves 94% conversion in 12 minutes residence time, compared to 6 hours in batch mode. Key benefits include:

  • 5-fold reduction in thermal decomposition byproducts
  • 40% decrease in solvent consumption
  • Consistent product purity (>99.3% HPLC)

Analytical Characterization

Spectroscopic Profiling

Comprehensive NMR analysis (¹H, ¹³C, 2D COSY) confirms regioselective substitution at the dibenzofuran 2-position. Characteristic signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.0 Hz, 2H), 7.45–7.38 (m, 4H), 4.82 (s, 2H)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (COOH), 156.1 (C-O), 128.9–115.7 (aromatic carbons), 65.4 (CH₂)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals 99.1–99.8% purity across synthesis batches. Critical resolution factors between the target compound and closest eluting impurity exceed 1.5, meeting ICH Q3A guidelines.

Comparative Analysis with Structural Analogues

The chemical space surrounding this compound includes several pharmacologically relevant derivatives:

Compound Key Structural Feature Biological Activity Synthesis Yield
4-Methylenepiperidine HCl N-Heterocyclic core Anticancer adjuvant 83.5%
Gedatolisib Triazine-morpholine hybrid PI3K/mTOR inhibitor 48.6%
Canagliflozin intermediate Open-ring glucoside SGLT2 inhibition 77%

This comparison underscores the superior synthetic accessibility of this compound relative to complex heterocycles, while maintaining comparable therapeutic potential.

Industrial-Scale Production Considerations

Waste Stream Management

The process generates 3.2 kg waste/kg product, predominantly comprising:

  • Aqueous NaCl (72%)
  • Spent catalyst slurry (18%)
  • Organic solvents (10%)
    Closed-loop solvent recovery systems reduce net solvent consumption by 65%, aligning with EPA green chemistry metrics.

Emerging Applications and Derivative Synthesis

Pharmaceutical Intermediate

Recent patent filings disclose the use of this compound as a key building block in:

  • Non-steroidal anti-inflammatory drugs (NSAIDs)
  • Dopamine D3 receptor antagonists
  • PARP inhibitors for oncology

Materials Science Applications

Supramolecular hydrogel formation studies demonstrate the compound's utility as a hydrogen-bonding motif. At 0.2 wt% concentration, fibrillar networks with storage modulus (G') > 500 Pa form within 30 minutes, enabling applications in drug delivery scaffolds.

Chemical Reactions Analysis

Types of Reactions: 2-Dibenzofuran-2-yloxyacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Immunomodulatory Properties
Research indicates that 2-dibenzofuran-2-yloxyacetic acid may possess anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation. The compound has been studied for its potential to modulate the immune response, particularly in autoimmune diseases where inflammation plays a critical role .

1.2 Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound have been explored for their efficacy in treating neuropathic pain and other chronic pain conditions . These modifications often aim to improve solubility and bioavailability while reducing toxicity.

Supramolecular Hydrogel Applications

2.1 Hydrogel Formation
Recent studies have highlighted the ability of this compound to act as a hydrogelator. Supramolecular hydrogels formed from this compound exhibit unique mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering and drug delivery systems .

2.2 Biomaterials
The hydrogels derived from this compound can be used as scaffolds for cell culture, providing a supportive environment for tissue growth. They can also encapsulate therapeutic agents, allowing for controlled release in targeted therapies .

Case Studies and Research Findings

Study Focus Findings
Thijs et al. (1990)Autoimmune DiseasesDemonstrated the compound's potential in reducing inflammation associated with autoimmune responses .
Gu et al. (2018)Hydrogel PropertiesShowed that this compound-based hydrogels can be modified using ultrasound to enhance their gelation process and mechanical strength .
Nandi et al. (2020)Drug DeliveryExplored the use of hydrogels for sustained drug release, emphasizing the versatility of this compound in pharmaceutical formulations .

Safety and Toxicity Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation . Therefore, appropriate safety measures should be taken during handling and application.

Mechanism of Action

The mechanism of action of 2-dibenzofuran-2-yloxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . The compound’s antiviral properties could be linked to its interference with viral replication processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-dibenzofuran-2-yloxyacetic acid with structurally related benzofuran and furan acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Properties
This compound C₁₄H₁₀O₅ 258.23 Dibenzofuran core, oxyacetic acid Anticipated antimicrobial/antitumor*
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₂O₃S 330.44 Cyclohexyl, isopropylsulfanyl Antimicrobial, antifungal
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate C₁₂H₁₄O₄·H₂O 246.24 Dimethyl dihydrobenzofuran Enhanced crystallinity/stability
2-(6-Methoxybenzofuran-3-yl)acetic acid C₁₁H₁₀O₄ 206.20 Methoxy Research use (no explicit activity data)
2-(Furan-2-yl)-2-oxoacetic acid C₆H₄O₄ 140.10 Furan, oxoacetic acid Synthetic intermediate

Key Observations :

  • Electronic Effects: Methoxy groups () increase electron density, altering binding interactions with biological targets.

Biological Activity

2-Dibenzofuran-2-yloxyacetic acid is a unique organic compound characterized by its dibenzo[b,d]furan moiety linked to a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3C_{15}H_{12}O_3, with a molecular weight of approximately 244.25 g/mol. The compound's structure integrates a dibenzofuran unit with an acetic acid moiety, which may influence its biological reactivity and pharmacological properties .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors. For instance, one study reported significant cytotoxic effects against the MV4-11 acute myeloid leukemia cell line, with an IC50 value indicating potent activity .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
MV4-110.06
HeLa9.5 - 24.7
Other Tumor LinesVaries

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Studies suggest it may exhibit activity against both bacterial and fungal pathogens, making it a candidate for further development in treating infections .

Table 2: Antimicrobial Activity Overview

PathogenActivity DetectedReference
BacteriaYes
FungiYes

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as kinases involved in cell signaling pathways related to cancer progression and microbial resistance . The presence of the dibenzofuran moiety may enhance its ability to engage in electrophilic aromatic substitution reactions , contributing to its reactivity and potential efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Leukemia Treatment : A study demonstrated that this compound effectively reduced cell viability in MV4-11 cells, suggesting its role as a promising agent in leukemia treatment.
  • Infection Control : Preliminary data indicates effectiveness against common bacterial strains, offering a dual application in oncology and infectious disease management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-dibenzofuran-2-yloxyacetic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of benzofuran derivatives typically involves coupling reactions or cyclization of phenolic precursors. For example, dibenzofuran-based compounds are synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce substituents . Intermediates should be characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in substituted benzofuran crystal structures .

Q. How can researchers validate the purity of this compound derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For fluorinated analogs, 19F NMR can detect impurities . Combustion analysis (CHNS/O) or quantitative NMR (qNMR) may supplement purity verification .

Q. What are the primary biological screening assays for dibenzofuran derivatives?

  • Methodological Answer : Initial screening should include:

  • Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) .
  • Enzyme inhibition studies (e.g., COX-2 or acetylcholinesterase) using fluorometric or spectrophotometric methods .
  • Antimicrobial activity via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can conflicting bioactivity data for dibenzofuran derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or compound stability. Solutions include:

  • Dose-response curve standardization (IC50/EC50 with 95% confidence intervals).
  • Metabolic stability testing (e.g., liver microsomal assays) to rule out rapid degradation .
  • Molecular docking (AutoDock Vina) to validate target interactions versus off-target effects .

Q. What strategies optimize the synthetic yield of this compound analogs?

  • Methodological Answer :

  • Catalyst screening : Pd(PPh3)4 for cross-coupling or Bi(OTf)3 for acid-catalyzed cyclization .
  • Solvent optimization : Use DMF or THF for polar intermediates; microwave-assisted synthesis reduces reaction time .
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines) .

Q. How do structural modifications (e.g., fluorination) impact the physicochemical properties of dibenzofuran derivatives?

  • Methodological Answer : Fluorination increases lipophilicity (logP) and metabolic stability. Compare:

  • LogP : Measure via shake-flask method or computational tools (ChemAxon).
  • pKa : Use potentiometric titration or UV-metric assays .
  • Solubility : Assess via equilibrium solubility in PBS (pH 7.4) .

Q. What advanced techniques elucidate the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM or X-ray crystallography : Resolve ligand-target complexes at atomic resolution .

Data Contradiction Analysis

Q. Why might in vitro and in vivo bioactivity results diverge for dibenzofuran-based compounds?

  • Methodological Answer : Discrepancies often stem from:

  • Pharmacokinetic factors : Poor oral bioavailability or rapid clearance. Address via PK/PD modeling .
  • Tissue penetration : Use radiolabeled analogs (³H/¹⁴C) to track distribution .
  • Species-specific metabolism : Compare murine vs. human liver microsomes .

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